

# Boc-Ala-Ala-Asp-pNA CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-Ala-Ala-Asp-pNA*

Cat. No.: *B1374364*

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## In-Depth Technical Guide: Boc-Ala-Ala-Asp-pNA

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide (**Boc-Ala-Ala-Asp-pNA**) is a synthetic peptide derivative that serves as a valuable tool in biochemical and cellular research. Its specific amino acid sequence, terminating with an aspartic acid residue linked to a p-nitroanilide (pNA) chromophore, makes it a target for a specific class of proteases. The cleavage of the amide bond between the aspartic acid and the pNA group by these enzymes results in the release of the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property allows for the continuous and sensitive measurement of enzyme activity.

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols related to **Boc-Ala-Ala-Asp-pNA**.

### Chemical and Physical Properties

The fundamental chemical and physical properties of **Boc-Ala-Ala-Asp-pNA** are summarized in the table below.

Property	Value	Reference
CAS Number	201732-83-4	[1][2]
Molecular Formula	C <sub>21</sub> H <sub>29</sub> N <sub>5</sub> O <sub>9</sub>	[1]
Molecular Weight	495.48 g/mol	[1]
Appearance	Light Yellow Crystalline Powder	
Storage Temperature	-20°C, protect from light and moisture	[3]
Solubility	Soluble in DMSO	

## Applications in Research

**Boc-Ala-Ala-Asp-pNA** is primarily utilized as a chromogenic substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. The most prominent among these are the caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death).

## Enzyme Activity Assays

The principal application of **Boc-Ala-Ala-Asp-pNA** is in colorimetric assays to determine the activity of specific proteases, most notably caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a hallmark of cells undergoing apoptosis. The assay is based on the enzymatic cleavage of the Asp-pNA bond, leading to the release of p-nitroaniline, which can be measured by its absorbance at 405 nm.[1][4][5][6]

## Cytotoxicity and Apoptosis Studies

Given its role as a caspase-3 substrate, **Boc-Ala-Ala-Asp-pNA** is instrumental in studies of cytotoxicity and apoptosis. An increase in the cleavage of this substrate in cell lysates can indicate the induction of apoptosis by a test compound or experimental condition. It has been reported that **Boc-Ala-Ala-Asp-pNA** shows cytotoxic activity against the basophilic leukemia (BL) cell line, suggesting its potential involvement in apoptosis-related research in hematological malignancies.[2]

## Hemolysis Inhibition Studies

**Boc-Ala-Ala-Asp-pNA** has also been noted for its ability to inhibit hemolytic activity.<sup>[2]</sup> This suggests potential applications in studying mechanisms of red blood cell lysis, for example, by bacterial toxins, and in the screening of compounds that can protect against such damage.

## Experimental Protocols

### Caspase-3 Activity Assay (Colorimetric)

This protocol is a representative method for measuring caspase-3 activity in cell lysates using **Boc-Ala-Ala-Asp-pNA** or a similar Asp-pNA substrate.

Materials:

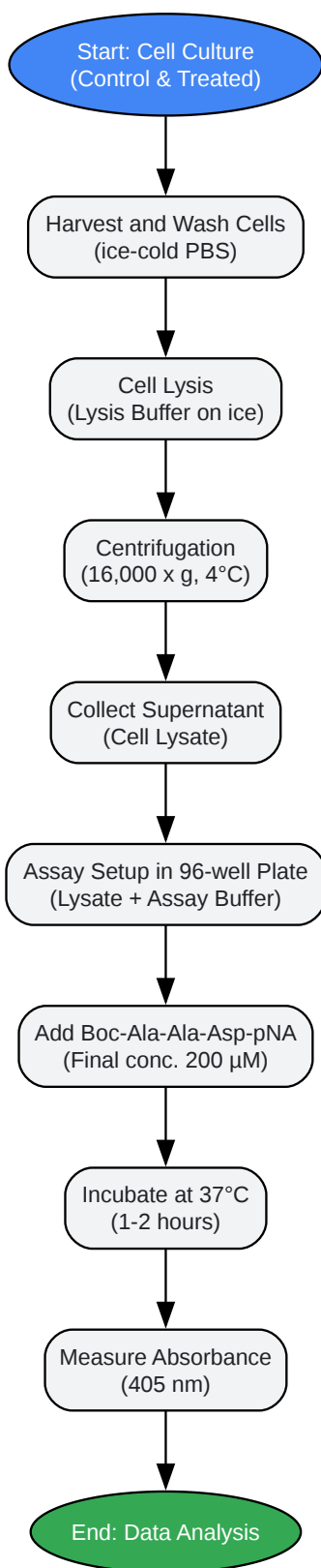
- Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
- Substrate Stock Solution: **Boc-Ala-Ala-Asp-pNA** dissolved in DMSO (e.g., 20 mM)
- Cell Lysates: Prepared from control and treated cells
- 96-well Microplate
- Microplate Reader capable of measuring absorbance at 405 nm

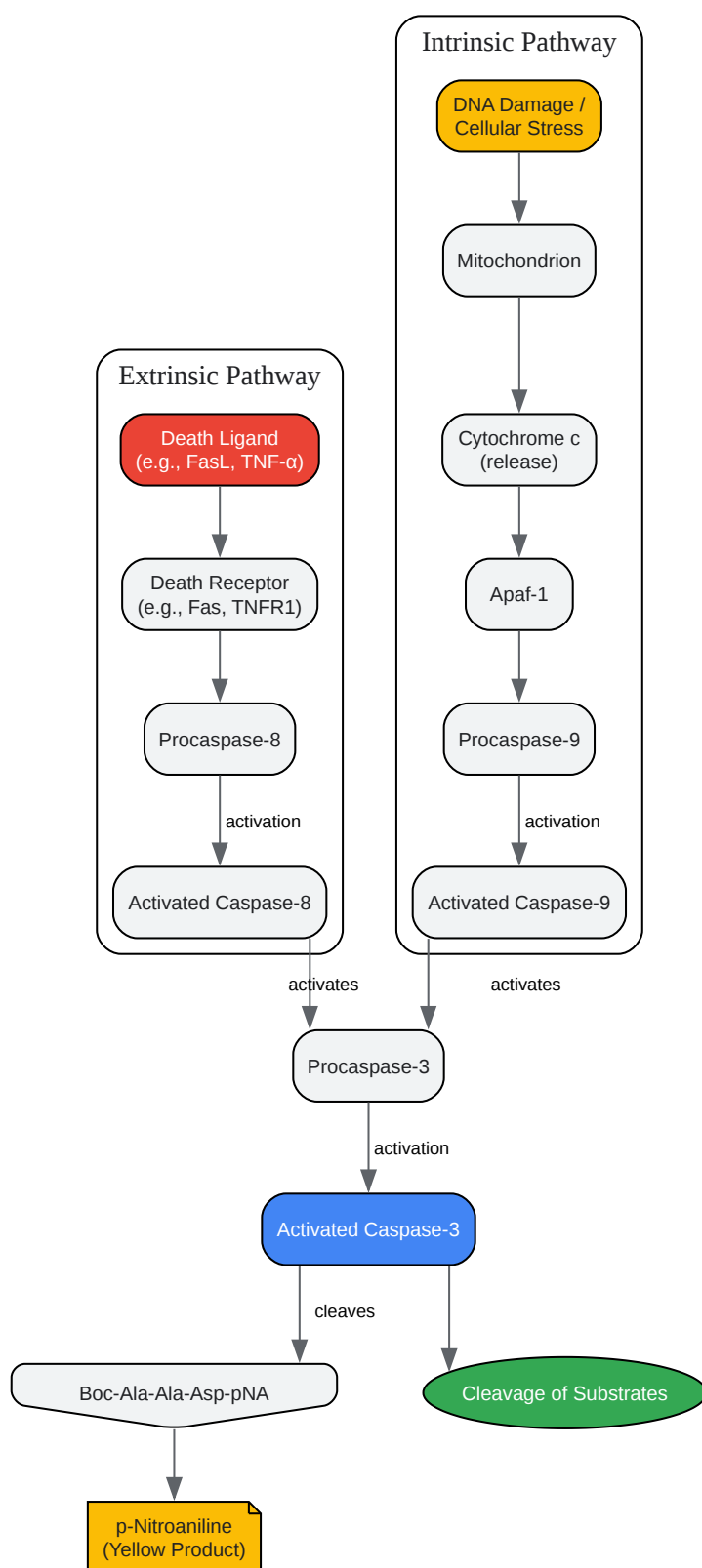
Procedure:

- Cell Lysis:
  - Culture cells to the desired density and treat with the experimental compound to induce apoptosis.
  - Harvest the cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

- Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
- Assay Reaction:
  - In a 96-well microplate, add cell lysate (e.g., 50-100 µg of total protein) to each well.
  - Bring the total volume in each well to 100 µL with Assay Buffer.
  - To initiate the reaction, add the **Boc-Ala-Ala-Asp-pNA** substrate to a final concentration of 200 µM.
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
  - Measure the absorbance of each well at 405 nm using a microplate reader.
  - The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

#### Experimental Workflow for Caspase-3 Assay





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- To cite this document: BenchChem. [Boc-Ala-Ala-Asp-pNA CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374364#boc-ala-ala-asp-pna-cas-number-and-molecular-weight]

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